molecular formula C10H15IN2O2 B2581463 Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate CAS No. 1946822-98-5

Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate

Cat. No.: B2581463
CAS No.: 1946822-98-5
M. Wt: 322.146
InChI Key: USMYWJVDVLTYIF-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, an iodine atom, and a 2-methylpropyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-iodopyrazole with ethyl 2-methylpropyl-4-carboxylate under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds.

Scientific Research Applications

Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylate
  • Ethyl 3-chloro-1-(2-methylpropyl)pyrazole-4-carboxylate
  • Ethyl 3-fluoro-1-(2-methylpropyl)pyrazole-4-carboxylate

Uniqueness

Ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological behaviors, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-4-15-10(14)8-6-13(5-7(2)3)12-9(8)11/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYWJVDVLTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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